molecular formula C15H15NO2 B3022952 4-{[(4-Methylphenyl)amino]methyl}benzoic acid CAS No. 901889-84-7

4-{[(4-Methylphenyl)amino]methyl}benzoic acid

Cat. No.: B3022952
CAS No.: 901889-84-7
M. Wt: 241.28 g/mol
InChI Key: TYDIBOXWAREKTQ-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)amino]methyl}benzoic acid is a chemical compound for research and development applications. As a benzoic acid derivative featuring a (4-methylphenyl)amino)methyl substituent, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration of novel chemical entities, particularly in the development of potential pharmaceutical intermediates. It is strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. To complete this page, the following information needs to be verified: 1. Applications & Research Value: Consult scientific literature to detail its specific research applications, such as its role as an intermediate for specific target molecules or its potential biological activity. 2. Mechanism of Action: If applicable, describe the compound's biochemical or pharmacological mechanism of action from published research studies. 3. Physical & Chemical Data: Include accurate data such as CAS Number, molecular formula, molecular weight, melting point, and solubility from reliable sources or experimental analysis.

Properties

IUPAC Name

4-[(4-methylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDIBOXWAREKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596162
Record name 4-[(4-Methylanilino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901889-84-7
Record name 4-[(4-Methylanilino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid typically involves the reaction of 4-methylbenzenamine with 4-formylbenzoic acid. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of 4-methylbenzenamine attacks the carbonyl carbon of 4-formylbenzoic acid, followed by a condensation reaction to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylphenyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-{[(4-Methylphenyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

(a) 4-Aminobenzoic Acid Derivatives

  • 4-Aminobenzoic Acid (PABA): Lacks the 4-methylphenyl and methylene groups. PABA is a vitamin B precursor with UV-absorbing properties. The absence of the lipophilic 4-methylphenyl group in PABA reduces membrane permeability compared to the target compound .

(b) Positional Isomers

  • 2-(4-Methylphenyl)benzoic Acid (): The 4-methylphenyl group is at the ortho position. This steric hindrance near the carboxylic acid reduces solubility (e.g., in water) compared to the para-substituted target compound .
  • 4-Fluoro-3-methylbenzoic Acid (): Substitution with fluorine (electron-withdrawing) and methyl (electron-donating) groups alters acidity. The fluorine increases the carboxylic acid’s pKa slightly compared to the target compound, while the methyl group enhances lipophilicity .

(c) Functional Group Variants

  • 4-(Methoxymethyl)benzoic Acid (): Replaces the amino group with methoxymethyl. The ether group reduces hydrogen-bonding capacity, decreasing solubility in polar solvents compared to the target compound .
  • Ethyl 4-{[(Methylphenylamino)methylene]amino}benzoate (): The ester group (instead of carboxylic acid) increases lipophilicity and may slow metabolic clearance. This derivative is less polar and more suitable for passive diffusion across biological membranes .

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Solubility (Polarity) Key Functional Groups
4-{[(4-Methylphenyl)amino]methyl}benzoic acid [(4-Methylphenyl)amino]methyl Not reported Moderate (amphiphilic) Carboxylic acid, secondary amine
2-(4-Methylphenyl)benzoic acid 4-Methylphenyl (ortho) Not reported Low (hydrophobic) Carboxylic acid
4-Fluoro-3-methylbenzoic acid 3-CH₃, 4-F Not reported Moderate Carboxylic acid, fluorine
4-(Methoxymethyl)benzoic acid CH₂OCH₃ Not reported Low (hydrophobic) Carboxylic acid, ether
4-Aminobenzoic acid NH₂ 188–189 High (polar) Carboxylic acid, amine

Analogous compounds in (e.g., triazine derivatives) show melting points of 180–182°C, suggesting similar thermal stability for aromatic benzoic acid derivatives .

Biological Activity

4-{[(4-Methylphenyl)amino]methyl}benzoic acid, also known as 4-aminomethylbenzoic acid (PAMBA), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of PAMBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2C_{15}H_{15}NO_2, with a molecular weight of approximately 241.29 g/mol. The structure features a benzoic acid moiety with an amino group that enhances its solubility and reactivity in biological systems.

Structure

PropertyValue
Molecular FormulaC15H15NO2C_{15}H_{15}NO_2
Molecular Weight241.29 g/mol
Functional GroupsAmino, Carboxylic Acid

PAMBA exhibits several biological activities primarily related to its interaction with cellular pathways. One significant mechanism is its ability to inhibit the Wnt signaling pathway by targeting β-catenin, a crucial protein involved in cell proliferation and differentiation. The compound promotes the ubiquitination and proteasomal degradation of β-catenin, leading to reduced cancer cell proliferation.

Therapeutic Applications

Case Study 1: Inhibition of Wnt Signaling

A study demonstrated that PAMBA effectively inhibits Wnt signaling in colorectal cancer cells by promoting the degradation of β-catenin. This was shown through in vitro assays where treated cells exhibited reduced proliferation rates compared to untreated controls.

Case Study 2: Antimicrobial Screening

In another investigation, PAMBA was screened for antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The results indicated moderate activity, warranting further exploration into its potential as an antimicrobial agent .

Comparative Studies

Research comparing PAMBA with structurally similar compounds revealed distinct biological activities attributed to the unique structural features of PAMBA. For instance, modifications in the amino or carboxylic groups significantly altered its interaction with cellular targets and overall potency.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Wnt Signaling InhibitionReduces β-catenin levels, inhibits proliferation
AntimicrobialModerate activity against E. coli, S. aureus
FluorescentPotential applications in bioimaging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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